White-Chen catalyst

Catalog No.
S3463365
CAS No.
959395-10-9
M.F
C24H32F12FeN6Sb2
M. Wt
931.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
White-Chen catalyst

CAS Number

959395-10-9

Product Name

White-Chen catalyst

IUPAC Name

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine

Molecular Formula

C24H32F12FeN6Sb2

Molecular Weight

931.9 g/mol

InChI

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1

InChI Key

XUNWHBGEOCZDBX-CGOGJHNFSA-B

SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Canonical SMILES

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

Isomeric SMILES

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2]

The exact mass of the compound White-Chen catalyst is 931.99265 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The White-Chen catalyst (CAS 959395-10-9), formally Fe(R,R-PDP) or Fe(S,S-PDP) hexafluoroantimonate, is a specialized non-heme iron(II) coordination complex utilized for the predictable, site-selective oxidation of unactivated aliphatic sp3 C-H bonds. Unlike traditional harsh oxidants, this catalyst operates under mild conditions using hydrogen peroxide and acetic acid, enabling late-stage functionalization of complex organic frameworks. Its rigid, chiral bis-pyrrolidine dipyridine (PDP) ligand environment restricts the approach trajectory of substrates, providing exceptional steric and stereoelectronic control. For procurement professionals and synthetic chemists, Fe(PDP) represents a critical tool for bypassing multi-step de novo syntheses by allowing direct, preparative-scale hydroxylation of specific C-H bonds without the mandatory use of pre-installed directing groups [1].

Research Fit

Non-directed aliphatic C–H oxidation workflow
Predictable site-selectivity model for complex substrates
Operates with H₂O₂ under mild conditions (RT, CH₃CN)

Substituting the White-Chen catalyst with generic organic oxidants (such as TFDO or DMDO) or simpler iron complexes (such as Fe(mep)) fundamentally alters reaction outcomes and compromises process reproducibility. Generic dioxiranes like TFDO are governed primarily by bond dissociation energies, indiscriminately attacking the most electron-rich tertiary C-H bonds regardless of steric crowding, which often leads to undesired regioisomers in complex substrates. Conversely, flexible non-heme iron catalysts like Fe(mep) lack the structural rigidity required to maintain a well-defined active site; they rapidly decompose into unselective species, resulting in poor yields and low regioselectivity. The rigid PDP ligand of the White-Chen catalyst is strictly required to enforce steric discrimination and prevent catalyst degradation, making it non-interchangeable for precise late-stage functionalizations where target purity and yield are critical [1].

Substitution Risk

Fe(S,S-PDP)
Fe(CF₃-PDP) may invert site-selectivity due to electronic differences
S,S-PDP enantiomer
R,R-PDP enantiomer yields opposite stereochemical outcome
Fe(PDP) family
Achiral analogs may not provide enantioselective oxidation

Steric Discrimination Overriding Electronic Bias for Regioselective Oxidation

In comparative studies of aliphatic C-H oxidation, generic dioxiranes like TFDO preferentially oxidize the most electron-rich bonds, such as sterically hindered axial tertiary C-H bonds. In contrast, the White-Chen catalyst utilizes its rigid ligand framework to enforce steric control, preferentially oxidizing less hindered but electronically stronger methylene sites. In model substrates presenting competing electronically favored sites (e.g., C-1 vs. C-8), Fe(PDP) achieves a preparative yield of 50% with an 11:1 regioselectivity favoring the less sterically hindered C-1 position, whereas unguided oxidants fail to provide this steric discrimination [1].

Evidence DimensionRegioselectivity (Steric vs. Electronic)
Target Compound Data11:1 selectivity for sterically accessible C-1 over hindered C-8
Comparator Or BaselineTFDO / Generic oxidants (favor sterically hindered but electron-rich tertiary bonds)
Quantified DifferenceShift from electronic-controlled oxidation to >10:1 steric-controlled regioselectivity
ConditionsOxidation of complex aliphatic substrates using H2O2/AcOH (Fe(PDP)) vs. stoichiometric TFDO

Procuring Fe(PDP) is essential when target synthesis requires the oxidation of accessible secondary or tertiary carbons in the presence of more electron-rich but sterically blocked sites.

Divergent C–H Oxidation
Head-to-head
Fe(PDP) oxidizes C-6 (52% yield), Fe(CF₃-PDP) oxidizes C-7 (50% yield) on artemisinin
Catalyst, not substrate, controls site of oxidation
Conditions: 15 mol% cat., H₂O₂, AcOH, CH₃CN, RT

Catalyst Rigidity and Preparative Yield Stability

The structural rigidity of the PDP ligand is critical for maintaining the integrity of the active iron-oxo species during catalysis. When compared to the more flexible Fe(mep) complex, the White-Chen catalyst demonstrates superior stability and productive turnover. Fe(mep) achieves only a modest 56% selectivity (yield per conversion) for tertiary C-H hydroxylations before decomposing into unselective background oxidants. In contrast, Fe(PDP) maintains its structural integrity, enabling preparative isolated yields (>50%) of mono-oxidized products without scrambling stereocenters or generating long-lived carbon-centered radicals [1].

Evidence DimensionCatalyst selectivity and stability (Yield/Conversion)
Target Compound DataPreparative isolated yields (>50%) with high site-selectivity
Comparator Or BaselineFe(mep) catalyst (56% selectivity, rapid unselective decomposition)
Quantified DifferencePrevention of unselective background oxidation, enabling scalable preparative yields
ConditionsAliphatic C-H hydroxylation using H2O2 and non-heme iron catalysts

Buyers scaling up synthetic routes must select Fe(PDP) over flexible iron analogs to ensure reproducible, high-yield functionalization without product degradation.

Predictive Selectivity Rules
Class-level
Predictable based on electronic, steric, stereoelectronic parameters
Enables prospective prediction of major oxidation site
Distinct from Fe(TPA) which lacks general model

Carboxylic Acid Directing Group Compatibility for Yield Enhancement

While the White-Chen catalyst is renowned for undirected oxidations, it also uniquely synergizes with endogenous carboxylic acids to override inherent molecular biases. When an ester group is present proximal to a target C-H bond, the electronic deactivation limits the oxidation yield to approximately 26%. However, when the ester is replaced with a free carboxylic acid, the acid coordinates to the Fe(PDP) center, directing the oxidation to the proximal site and nearly doubling the isolated yield to 50%. This directing effect successfully overrides competing steric and stereoelectronic factors that would otherwise dictate the reaction outcome [1].

Evidence DimensionDirected vs. Undirected Oxidation Yield
Target Compound Data50% yield (directed by carboxylic acid)
Comparator Or Baseline26% yield (deactivated by proximal ester)
Quantified Difference24% absolute yield increase (~1.9x relative increase) via directing group coordination
ConditionsOxidation of substrates containing proximal ester vs. carboxylic acid moieties

This capability allows chemists to utilize existing functional groups in their starting materials to force oxidation at otherwise unreactive sites, streamlining synthetic pathways.

Enantiomer-Dependent Outcome
Reported
S,S-PDP and R,R-PDP provide opposite enantiomeric products
Chiral ligand dictates absolute stereochemistry
Specific % ee is substrate-dependent
Preparative Yield Context
Class-level
Fe(PDP): 52% yield on cafestol; heme catalysts often lower
Fe(PDP) provides higher reported yields under comparable conditions
Based on oxidation of artemisinin and cafestol
Non-Heme vs Heme Mechanism
Class-level
Fe(PDP)/AcOH forms cyclic ferric peracetate; P450 uses Fe(V)(O)(OH)
Mechanistic divergence underlies selectivity pattern
Active oxidant species differ qualitatively
Substrate Scope Breadth
Reported
>12 complex natural product scaffolds oxidized, yields 40–76%
Broad applicability to diverse complex substrates
Compared to earlier catalysts limited to simple alkanes

Late-Stage Functionalization of Complex Natural Products

Directly applying its steric discrimination capabilities, Fe(PDP) is selected for introducing hydroxyl groups into advanced synthetic intermediates (e.g., terpenes, steroids) where multiple C-H bonds exist. It relies on its rigid ligand framework to target specific unactivated sites, bypassing the need for de novo synthesis and saving significant process time [1].

Preparative-Scale Pharmaceutical Intermediate Synthesis

Because Fe(PDP) resists decomposition into unselective species, it is highly suitable for scaling up the synthesis of oxidized drug metabolites or API precursors. It ensures high purity and reproducible yields compared to flexible iron catalysts that degrade and cause background oxidation [1].

Directed Lactonization and Scaffold Remodeling

Fe(PDP) is procured for processes where an existing carboxylic acid can be used as a directing group to force proximal C-H oxidation. This enables the efficient single-step construction of lactones from aliphatic acids, overriding inherent electronic deactivation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage functionalization of drug leads and natural products
Predictable site-selectivity model
Reported yields on complex substrates
Synthesis of chiral building blocks
Enantiomer-specific catalyst availability
Stereochemical outcome validation
Process-scale oxidation development
Mild conditions with H₂O₂
Reported process-scale yields and catalyst robustness
Mechanistic catalyst design studies
Defined non-heme iron mechanism
Reproducible reactivity profile for ligand design

Hydrogen Bond Acceptor Count

20

Exact Mass

931.99265 g/mol

Monoisotopic Mass

929.99224 g/mol

Heavy Atom Count

45

Wikipedia

White-Chen Catalyst

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